(3-Bromo-2-methylphenyl)methanesulfonyl chloride
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Overview
Description
(3-Bromo-2-methylphenyl)methanesulfonyl chloride is an organic compound with the molecular formula C8H8BrClO2S and a molecular weight of 283.57 g/mol . It is a halogenated benzene derivative, characterized by the presence of a bromine atom, a methyl group, and a methanesulfonyl chloride group attached to the benzene ring .
Preparation Methods
The synthesis of (3-Bromo-2-methylphenyl)methanesulfonyl chloride typically involves the reaction of 3-bromo-2-methylbenzene with methanesulfonyl chloride in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or chloroform to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(3-Bromo-2-methylphenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like triethylamine or pyridine, and catalysts such as palladium or copper . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Bromo-2-methylphenyl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Bromo-2-methylphenyl)methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity is primarily due to the presence of the methanesulfonyl chloride group, which is highly electrophilic and can readily undergo nucleophilic substitution reactions . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
Similar compounds to (3-Bromo-2-methylphenyl)methanesulfonyl chloride include other halogenated benzene derivatives, such as:
(4-Bromo-2-methylphenyl)methanesulfonyl chloride: Similar structure but with the bromine atom at the para position.
(3-Chloro-2-methylphenyl)methanesulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.
(3-Bromo-4-methylphenyl)methanesulfonyl chloride: Similar structure but with the methyl group at the para position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
(3-bromo-2-methylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClO2S/c1-6-7(5-13(10,11)12)3-2-4-8(6)9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNTNWWLEVXOQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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